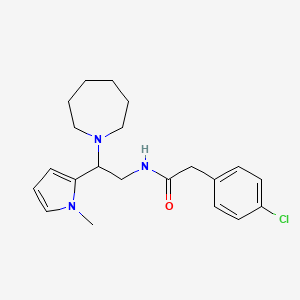

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O/c1-24-12-6-7-19(24)20(25-13-4-2-3-5-14-25)16-23-21(26)15-17-8-10-18(22)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNZMDGEKUQOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties based on available research findings.

Chemical Structure and Properties

The compound features several unique structural characteristics:

- Molecular Formula : C₁₅H₁₈ClN₃O

- Molecular Weight : Approximately 302.33 g/mol

- Functional Groups : The presence of azepane and pyrrole rings, along with a chlorophenyl group, contributes to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azepane Ring : Cyclization of suitable precursors to create the azepane structure.

- Pyrrole Synthesis : Condensation reactions to form the pyrrole ring.

- Coupling Reactions : Combining the azepane and pyrrole intermediates with a chlorophenyl derivative to yield the final product.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. The presence of both azepane and isoxazole moieties enhances interactions with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance, derivatives with similar structures have shown efficacy against various strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound class. The unique combination of functional groups may allow for interaction with key cellular pathways involved in cancer progression. Compounds featuring similar structural motifs have been investigated for their roles as enzyme inhibitors and in modulating cellular pathways related to tumor growth .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to confirm these interactions and identify precise molecular targets .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Identified significant antibacterial activity against Bacillus subtilis and Salmonella typhi. |

| Study B (2021) | Showed promising results in inhibiting cancer cell proliferation in vitro. |

| Study C (2023) | Investigated enzyme inhibition properties, suggesting potential as an acetylcholinesterase inhibitor. |

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-chlorophenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine as a base .

- Heterocyclic assembly : Reactions may require controlled temperatures (e.g., 0–25°C) and solvents like DMF or THF to stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methylene chloride ensures purity .

Q. How is structural integrity confirmed for this compound?

- Methodological Answer : Structural validation employs:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm, azepane methylene signals at δ 1.5–2.5 ppm) .

- FT-IR : Amide C=O stretches (~1650–1700 cm) and N–H bending (~1550 cm) confirm functional groups .

- Mass spectrometry : High-resolution LC-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer : Initial screens include:

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Optimize via:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; THF improves cyclization efficiency .

- Catalyst screening : Pd/C or nickel catalysts for hydrogenation steps may reduce byproducts .

- Temperature gradients : Stepwise heating (e.g., 50°C for coupling, 80°C for cyclization) minimizes decomposition .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodological Answer : Address discrepancies by:

- Multi-technique validation : Compare X-ray crystallography (asymmetric unit conformers ) with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Dynamic studies : Molecular dynamics simulations (AMBER or GROMACS) assess conformational flexibility in solution .

- Hydrogen bonding analysis : IR temperature-dependent studies to evaluate intermolecular interactions .

Q. How does the 4-chlorophenyl group influence biological target selectivity?

- Methodological Answer : Investigate via:

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) and compare IC values .

- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with hydrophobic binding pockets (e.g., kinase ATP sites) .

- Metabolic stability assays : Liver microsome studies to assess chloro group effects on CYP450-mediated oxidation .

Q. What advanced spectroscopic methods elucidate electronic properties?

- Methodological Answer : Utilize:

- UV-Vis spectroscopy : shifts in varying solvents (e.g., DCM vs. methanol) to study charge-transfer transitions .

- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode) to determine HOMO-LUMO gaps and redox potentials .

- EPR spectroscopy : Detect radical intermediates during photodegradation studies .

Data Analysis & Validation

Q. How should researchers handle conflicting bioactivity data across assays?

- Methodological Answer : Mitigate conflicts by:

- Dose-response normalization : Express data as % inhibition relative to controls to account for assay sensitivity variations .

- Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., -ATP) and fluorescence-based methods .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers across replicates .

Q. What computational tools predict metabolic pathways for this compound?

- Methodological Answer : Use:

- In silico platforms : SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., azepane N-oxidation or acetamide hydrolysis) .

- Density functional theory (DFT) : Calculate activation energies for metabolic reactions (e.g., CYP3A4-mediated dechlorination) .

- Metabolite identification : LC-HRMS/MS with isotopic labeling to trace metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.